N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied for their diverse biological activities, such as anti-tubercular, anti-bacterial, and anti-fungal properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and complex. They can undergo various reactions due to the active sites present in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, some benzothiazole derivatives exhibit luminescent properties .Scientific Research Applications
Antimicrobial Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide and its derivatives have shown promise in antimicrobial applications. For instance, some synthesized derivatives have exhibited significant antibacterial activity, particularly against Gram-positive strains, outperforming reference drugs in certain cases (Bikobo et al., 2017). Another study highlighted the potent antibacterial and antifungal activities of similar compounds, demonstrating their potential as antimicrobial agents (Kumar et al., 2012).
Anticancer Activity
The compound and its derivatives have also been investigated for their anticancer properties. For example, a study demonstrated the efficacy of certain derivatives against various cancer cell lines, with some showing higher anticancer activities than the reference drug (Ravinaik et al., 2021). Additionally, other derivatives have been evaluated for antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, identifying lead compounds for the development of novel antiproliferative agents (Kumar et al., 2012).
Photo-Physical and Fluorescent Properties
The compound's derivatives have also been explored for their photo-physical characteristics. Studies have synthesized and investigated the absorption-emission properties of these compounds, highlighting their potential in various applications, including organic materials and fluorescent markers (Padalkar et al., 2011). The effects of solvent polarity on these properties were also studied, providing insights into their potential applications in fluorescence-based techniques.
Radiolabeling and Nuclear Medicine Applications
Some derivatives have been synthesized and radiolabeled for potential use in nuclear medicine. For example, a study synthesized and evaluated three radioiodinated nitroimidazole analogues as tumor hypoxia markers, demonstrating their potential in tumor imaging and diagnosis (Li et al., 2005).
Miscellaneous Applications
Other research has focused on the synthesis of various derivatives for diverse applications. This includes the development of compounds for potential use as diuretic agents and the exploration of their reactions with activated chlorocompounds, which could have implications in various chemical processes https://consensus.app/papers/synthesis-reactions-ali/4442585f83f65368a9316d67e4e2d6eb/?utm_source=chatgpt" target="_blank">(Yar & Ansari, 2009; Ali et al., 2014)
Mechanism of Action
The mechanism of action of benzothiazole derivatives is often related to their inhibitory activity against certain biological targets. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis . Moreover, they have been found to manifest profound antimicrobial activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21(15-14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBRUAYUZRXGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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